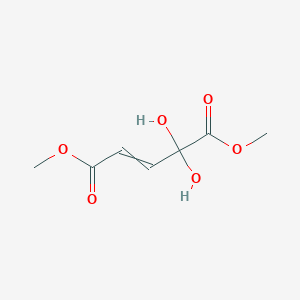
Dimethyl 4,4-dihydroxypent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4,4-dihydroxypent-2-enedioate is an organic compound with the molecular formula C7H10O6. It is a diester derivative of pent-2-enedioic acid, featuring two hydroxyl groups at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 4,4-dihydroxypent-2-enedioate can be synthesized through several methods. One common approach involves the esterification of pent-2-enedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the same esterification reaction but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to maximize output .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4,4-dihydroxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of dimethyl 4-oxopent-2-enedioate.
Reduction: Formation of dimethyl 4,4-dihydroxypentane-2,5-diol.
Substitution: Formation of dimethyl 4-alkoxypent-2-enedioate.
Aplicaciones Científicas De Investigación
Dimethyl 4,4-dihydroxypent-2-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl groups.
Mecanismo De Acción
The mechanism of action of dimethyl 4,4-dihydroxypent-2-enedioate involves its ability to undergo various chemical transformations. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-hexenedioate: Similar in structure but lacks the hydroxyl groups at the 4th position.
Dimethyl 4-oxopent-2-enedioate: An oxidized form of dimethyl 4,4-dihydroxypent-2-enedioate.
Dimethyl 4-alkoxypent-2-enedioate: A substituted derivative with alkoxy groups replacing the hydroxyl groups.
Propiedades
Número CAS |
183872-37-9 |
|---|---|
Fórmula molecular |
C7H10O6 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
dimethyl 4,4-dihydroxypent-2-enedioate |
InChI |
InChI=1S/C7H10O6/c1-12-5(8)3-4-7(10,11)6(9)13-2/h3-4,10-11H,1-2H3 |
Clave InChI |
BBANUXJQXOEVCA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC(C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















